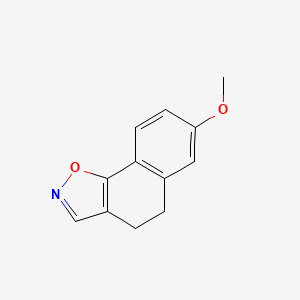![molecular formula C32H46O8 B12811816 [(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl, keto, and acetate functional groups. This compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene core, a common motif in many biologically active steroids and terpenoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving diketones or related intermediates.
Functional group modifications: Introduction of hydroxyl and keto groups through selective oxidation and reduction reactions.
Acetylation: The final step often involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow chemistry: For continuous synthesis and better control over reaction conditions.
Biocatalysis: Using enzymes to achieve specific functional group transformations with high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Keto groups can be reduced to hydroxyl groups using reagents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acetylation reagents: Acetic anhydride, pyridine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex natural products: This compound can serve as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Its complex structure makes it a good candidate for studying various organic reactions.
Biology
Biological activity studies: Due to its structural similarity to steroids, it can be used in studies related to hormone activity and receptor binding.
Medicine
Drug development: Potential use in the development of new pharmaceuticals, particularly those targeting steroid receptors.
Industry
Material science: Its unique structure can be explored for the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and keto groups play crucial roles in binding to these receptors, influencing various biological pathways. The acetate group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness
This compound’s unique combination of functional groups (hydroxyl, keto, and acetate) distinguishes it from other steroids and terpenoids, potentially offering unique biological activities and applications.
Would you like more details on any specific section?
Propiedades
Fórmula molecular |
C32H46O8 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19?,21-,22?,25?,26-,29?,30?,31?,32?/m1/s1 |
Clave InChI |
WTBZNVRBNJWSPF-SLKCYTCGSA-N |
SMILES isomérico |
CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1[C@@H](CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O |
SMILES canónico |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


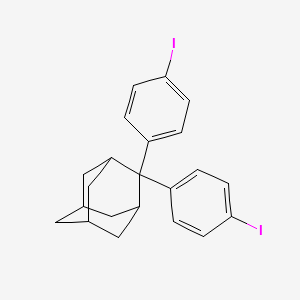
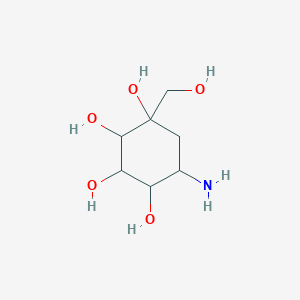

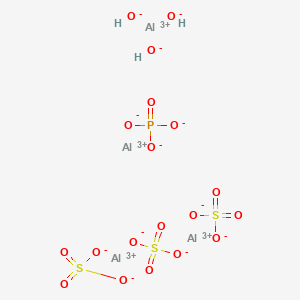
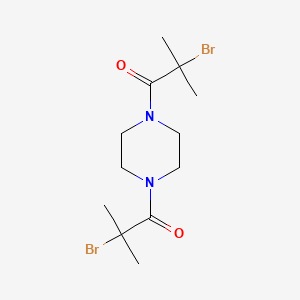
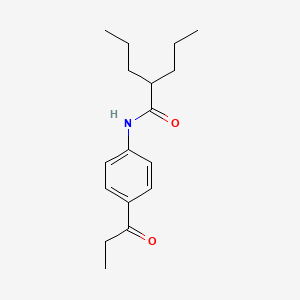

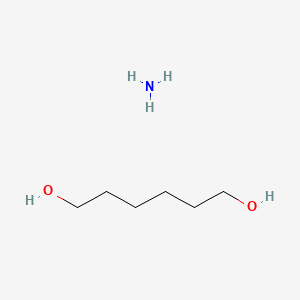
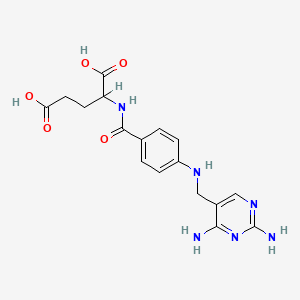
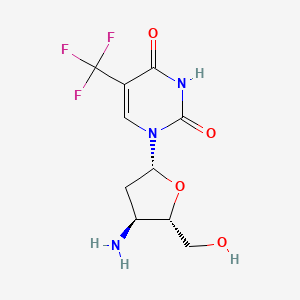
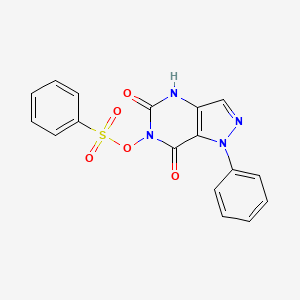
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

